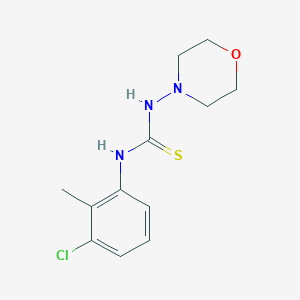![molecular formula C15H23N3OS B3986121 N-(2,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B3986121.png)
N-(2,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as DMTU, is a thiourea derivative that has been extensively studied for its antioxidant and cytoprotective properties. DMTU is a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause cellular damage and contribute to the development of various diseases.
Mécanisme D'action
N-(2,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea acts as a scavenger of ROS and RNS by reacting with them and converting them into less reactive species. It can also chelate transition metal ions, which are known to catalyze the production of ROS. Additionally, this compound can upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which further enhance its cytoprotective properties.
Biochemical and Physiological Effects:
This compound has been shown to protect against oxidative stress-induced cell damage by reducing lipid peroxidation, protein carbonylation, and DNA damage. It can also prevent mitochondrial dysfunction and preserve ATP production. In animal models, this compound has been shown to improve cardiac function, reduce infarct size, and increase survival rates following ischemia-reperfusion injury. This compound has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is its high potency as an antioxidant and cytoprotective agent. It is also relatively stable and can be easily synthesized in the lab. However, this compound has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, this compound can react with other thiols and interfere with redox signaling pathways, which can complicate data interpretation.
Orientations Futures
Future studies on N-(2,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea could focus on its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and inflammatory disorders. Additionally, further research could be done to optimize the synthesis and formulation of this compound for improved solubility and bioavailability. Finally, studies could be done to investigate the potential interactions between this compound and other antioxidants or cytoprotective agents, as well as its effects on redox signaling pathways.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been extensively studied for its antioxidant and cytoprotective properties. It has been shown to protect against oxidative stress-induced cell damage in various cell types, including neurons, cardiomyocytes, and endothelial cells. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. These properties make this compound a promising candidate for the treatment of various diseases, including neurodegenerative diseases, cardiovascular diseases, and inflammatory disorders.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(2-morpholin-4-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-12-3-4-13(2)14(11-12)17-15(20)16-5-6-18-7-9-19-10-8-18/h3-4,11H,5-10H2,1-2H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTCHIRRHWHMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![benzyl 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3986041.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-furamide](/img/structure/B3986049.png)
![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3986078.png)
![methyl 4-[4-(2-furoyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3986086.png)
![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B3986088.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide](/img/structure/B3986089.png)

![17-[4-(1-methyl-2-oxo-2-phenylethoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3986097.png)
![N-(4-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3986101.png)



![6-[methyl(tetrahydro-3-furanyl)amino]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B3986117.png)